molecular formula C5H5N3O6 B594632 (4S,5S)-5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylicacid CAS No. 135576-79-3

(4S,5S)-5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylicacid

Cat. No.: B594632
CAS No.: 135576-79-3
M. Wt: 203.11
InChI Key: SEDWUBYNOPCBAL-LWMBPPNESA-N
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Description

(4S,5S)-5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylicacid is a complex organic compound that belongs to the class of dioxo monocarboxylic acids This compound is characterized by its unique structural configuration, which includes a nitro group, two oxo groups, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylicacid typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable precursor, followed by oxidation and cyclization reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and oxidation processes. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like alcohols or amines in the presence of acid catalysts are employed for esterification and amidation, respectively.

Major Products Formed

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of esters or amides.

Scientific Research Applications

Chemistry

In chemistry, (4S,5S)-5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylicacid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable for understanding biological processes at the molecular level.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (4S,5S)-5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylicacid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that modulate biological pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • (4S,5S)-4,5-Dihydroxy-2,6-dioxohexanoic acid
  • (4S,5S)-5-Hydroxy-2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid

Uniqueness

(4S,5S)-5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylicacid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This differentiates it from similar compounds that may lack the nitro group or have different functional groups.

Properties

CAS No.

135576-79-3

Molecular Formula

C5H5N3O6

Molecular Weight

203.11

IUPAC Name

(4S,5S)-5-nitro-2,6-dioxo-1,3-diazinane-4-carboxylic acid

InChI

InChI=1S/C5H5N3O6/c9-3-2(8(13)14)1(4(10)11)6-5(12)7-3/h1-2H,(H,10,11)(H2,6,7,9,12)/t1-,2-/m0/s1

InChI Key

SEDWUBYNOPCBAL-LWMBPPNESA-N

SMILES

C1(C(NC(=O)NC1=O)C(=O)O)[N+](=O)[O-]

Synonyms

4-Pyrimidinecarboxylicacid,hexahydro-5-nitro-2,6-dioxo-,cis-(9CI)

Origin of Product

United States

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